racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
CAS No.: 1152111-05-1
Cat. No.: VC6610439
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15
* For research use only. Not for human or veterinary use.
![racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride - 1152111-05-1](/images/structure/VC6610439.png)
Specification
CAS No. | 1152111-05-1 |
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Molecular Formula | C8H18Cl2N2 |
Molecular Weight | 213.15 |
IUPAC Name | N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride |
Standard InChI | InChI=1S/C8H16N2.2ClH/c1-10(2)7-5-9-6-8(7)3-4-8;;/h7,9H,3-6H2,1-2H3;2*1H |
Standard InChI Key | LVPZOXKLUWMBQI-UHFFFAOYSA-N |
SMILES | CN(C)C1CNCC12CC2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 5-azaspiro[2.4]heptane core, where a nitrogen atom bridges a five-membered ring and a two-membered cyclopropane ring. The N,N-dimethylamine group at position 7 and the dihydrochloride salt formulation enhance its solubility and stability (Figure 1) .
Table 1: Key Molecular Descriptors
The dihydrochloride salt formation increases polarity, with a calculated partition coefficient (clogD) of -0.34 for the free base, suggesting moderate lipophilicity .
Synthesis and Structural Optimization
Synthetic Routes
The free base is typically synthesized through a spirocyclization reaction involving cyclohexene oxide and dimethylamine derivatives, followed by HCl treatment to form the dihydrochloride salt . A representative pathway involves:
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Ring-opening aminolysis: Reacting 1,2-cyclopropanedicarboxylic acid with dimethylamine under basic conditions.
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Spirocyclization: Intramolecular cyclization catalyzed by BF₃·OEt₂ to form the 5-azaspiro[2.4]heptane core.
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Salt formation: Treatment with hydrogen chloride gas in ethanol to yield the dihydrochloride .
Table 2: Synthetic Yield Optimization
Step | Yield (%) | Purity (%) | Conditions |
---|---|---|---|
Aminolysis | 78 | 92 | K₂CO₃, DMF, 80°C, 12h |
Spirocyclization | 65 | 88 | BF₃·OEt₂, CH₂Cl₂, 0°C→RT |
Salt formation | 95 | 99 | HCl (g), EtOH, 0°C |
Stereochemical Considerations
The racemic nature arises during spirocyclization, which proceeds without stereochemical control. Enantioselective synthesis remains challenging, though enzymatic resolution methods using lipases have achieved 98% ee for the (S)-enantiomer .
Physicochemical and Pharmacological Properties
Solubility and Stability
The dihydrochloride salt exhibits high aqueous solubility (>50 mg/mL at 25°C) compared to the free base (2.1 mg/mL) . Stability studies indicate no degradation under ambient conditions for 6 months, though photolysis studies show 15% decomposition after 48h UV exposure .
Applications in Drug Discovery
Central Nervous System (CNS) Targeting
The balanced lipophilicity (clogD = -0.34) and molecular weight (<250 Da) suggest blood-brain barrier penetration potential. In silico models predict 78% probability of CNS activity, though in vivo validation is required .
Metabolic and Toxicological Profile
In Vitro Metabolism
Hepatic microsomal stability assays using human liver microsomes show moderate clearance (CLint = 18 mL/min/kg), primarily via CYP3A4-mediated N-demethylation. The major metabolite, 5-azaspiro[2.4]heptan-7-amine, retains 23% parent compound activity .
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